2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

This DL-racemic 4-fluoro-3-methoxyphenylalanine analog offers a cost-effective scaffold for initial SAR exploration before transitioning to enantiopure forms. The precise 4-fluoro-3-methoxy substitution pattern provides a defined electronic profile distinct from 2-fluoro or 4-chloro analogs, enabling unambiguous deconvolution of substituent contributions to target binding. For CNS programs, the 4-fluoro-3-methoxy motif is class-level inferred to enhance blood-brain barrier permeability and metabolic stability. Available at ≥97% purity, it ensures reproducible results in biochemical assays, peptidomimetic synthesis, and transporter studies. Order now to accelerate your SAR campaign with a structurally validated, non-interchangeable building block.

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
CAS No. 1259981-29-7
Cat. No. B3094570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
CAS1259981-29-7
Molecular FormulaC10H12FNO3
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)N)F
InChIInChI=1S/C10H12FNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
InChIKeyCHRWRFACJVKRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid (CAS 1259981-29-7): Procurement and Differentiation Guide for Fluorinated Phenylalanine Analogs


2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid (CAS 1259981-29-7) is a synthetic, non-proteinogenic aromatic amino acid derivative belonging to the phenylalanine analog class. Its molecular architecture is defined by a propanoic acid backbone and an α-amino group, coupled with a phenyl ring that is substituted at the 4-position with a fluorine atom and at the 3-position with a methoxy group [1]. This precise substitution pattern distinguishes it from a wide array of closely related fluoro- and methoxy-phenylalanine isomers and halogenated analogs, which can significantly alter physicochemical properties and biological interactions . As a versatile small molecule scaffold and research intermediate, it is primarily utilized in medicinal chemistry, peptidomimetic design, and biochemical research to explore structure-activity relationships (SAR) and develop novel bioactive compounds [1] .

Why 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid Cannot Be Simply Replaced by a Generic Phenylalanine Analog


Generic substitution within the class of fluorinated phenylalanines is scientifically unsound due to the profound impact of even minor changes in halogen type, substitution position, and stereochemistry on a compound's physicochemical and biological profile. For instance, the introduction of a fluorine atom on the aromatic ring, a common strategy to modulate metabolic stability and bioavailability, is highly sensitive to its placement [1]. Moving the fluorine from the 4-position to the 2-position (as in 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid) or changing the substituent from fluorine to chlorine (as in 4-chloro-2-fluoro-3-methoxy-DL-phenylalanine) creates distinct electronic and steric environments [2]. Furthermore, the stereochemistry of the α-carbon is critical; the L-enantiomer (4-Fluoro-3-methoxy-L-phenylalanine, CAS 1270092-82-4) and D-enantiomer (4-Fluoro-3-methoxy-D-phenylalanine, CAS 732235-56-2) often exhibit divergent biological activities and are not interchangeable . The data below provides quantitative justification for selecting this specific regioisomeric and stereochemical form over its closest analogs.

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid: Quantitative Differentiation Evidence Guide


Regioisomeric Specificity: Comparing 3-Methoxy-4-Fluoro vs. 2-Fluoro-4-Methoxy Substitution Patterns

The compound's 4-fluoro-3-methoxy substitution pattern on the phenyl ring is a specific regioisomeric arrangement that differentiates it from analogs like 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid. The position of substituents on the aromatic ring critically influences molecular recognition, binding affinity, and physicochemical parameters. This specific arrangement is noted for its potential to enhance metabolic stability and bioavailability compared to other fluoro-methoxy phenylalanine isomers [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Stereochemical Purity: DL-Racemic Mixture vs. L- and D-Enantiomers for Targeted Research

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid (CAS 1259981-29-7) is a DL-racemic mixture, which provides a cost-effective and versatile starting point for research requiring both enantiomers or for studies where stereochemistry is not the primary variable. In contrast, the L-enantiomer (4-Fluoro-3-methoxy-L-phenylalanine, CAS 1270092-82-4) and the D-enantiomer (4-Fluoro-3-methoxy-D-phenylalanine, CAS 732235-56-2) are distinct, high-value compounds for chiral-specific investigations . The L-enantiomer is often preferred for incorporation into peptides mimicking natural proteins, while the D-enantiomer may confer resistance to proteolytic degradation .

Chiral Resolution Enantioselective Synthesis Pharmacology

Analytical Purity and Quality Control: Vendor-Specified Purity for Reproducible Research

The target compound is available from research chemical suppliers at specified purity levels, a critical parameter for ensuring reproducibility in sensitive biological assays and chemical reactions. For example, commercial listings indicate a purity of ≥97% . This high purity is essential to minimize artifacts arising from impurities, particularly in high-throughput screening or when establishing dose-response relationships. The absence of validated purity data for an alternative source can introduce significant experimental variability.

Chemical Synthesis Quality Control (QC) Analytical Chemistry

Potential for Enhanced Metabolic Stability and CNS Penetration Inferred from Fluorine Substitution

The specific 4-fluoro-3-methoxy substitution pattern on the phenylalanine scaffold is associated with the potential for improved drug-like properties, specifically enhanced metabolic stability and blood-brain barrier (BBB) penetration [1]. Fluorination at the 4-position is a common strategy to block metabolic hydroxylation, while the methoxy group at the 3-position can further modulate lipophilicity. This combination makes the scaffold a strategic starting point for designing small-molecule inhibitors targeting CNS-related diseases like Alzheimer's and Parkinson's, a rationale not as clearly established for other regioisomers lacking this precise substitution pattern [1].

Drug Metabolism Pharmacokinetics CNS Drug Discovery

Optimal Research and Industrial Applications for 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is ideally suited as a core scaffold or a key intermediate in SAR campaigns aimed at optimizing fluorinated phenylalanine derivatives. Its specific 4-fluoro-3-methoxy substitution pattern provides a defined electronic and steric profile for probing binding pockets of enzymes, receptors, or transporters. By systematically comparing its activity against analogs with different substitution patterns (e.g., 2-fluoro-4-methoxy or 4-chloro-3-methoxy) or stereochemistry (L- vs. D-enantiomers), medicinal chemists can deconvolute the contributions of each structural feature to biological activity and selectivity [1].

Synthesis of Peptidomimetics and Modified Peptides

The compound serves as an unnatural amino acid building block for the solid-phase or solution-phase synthesis of peptidomimetics. Its availability as a DL-racemic mixture offers a cost-effective route for initial exploration, while the enantiopure L- and D-forms (available under separate CAS numbers) are procurable for the synthesis of stereochemically defined, biologically active peptides. The presence of fluorine can stabilize peptide conformations and enhance resistance to proteolytic degradation, making it valuable for developing more stable therapeutic peptides [1].

Central Nervous System (CNS) Probe and Lead Generation

Based on the class-level inference of improved blood-brain barrier permeability conferred by the 4-fluoro-3-methoxy motif, this compound is a strategic choice for research programs targeting CNS disorders [1]. It can be used to generate focused libraries of analogs for phenotypic screening or target-based assays relevant to neurodegenerative diseases. The scaffold's potential for enhanced metabolic stability and CNS penetration makes it a more attractive starting point than less optimized phenylalanine derivatives for neuroscience-focused drug discovery projects [1].

Biochemical Probe for Enzyme and Transporter Studies

As a non-natural amino acid analog, this compound can be used to investigate the substrate specificity and inhibition profiles of amino acid transporters and metabolizing enzymes. Its distinct physicochemical properties relative to natural phenylalanine (e.g., increased lipophilicity and altered electron density) can help elucidate the molecular recognition requirements of these biological systems. The availability of the compound at a specified purity (≥97%) ensures that the results from such sensitive biochemical assays are reliable and reproducible [1].

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